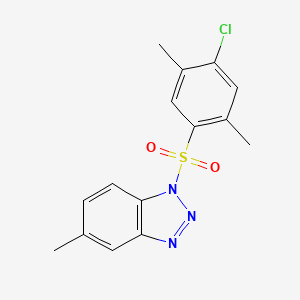
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a 4-chloro-2,5-dimethylbenzenesulfonyl group and a methyl group, making it a subject of interest for researchers in chemistry, biology, and industry.
准备方法
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This intermediate is synthesized from 2,5-dimethylsulphanilic acid through chlorination and sulfonylation reactions . The final compound is obtained by reacting the intermediate with 5-methyl-1H-1,2,3-benzotriazole under specific conditions, such as the presence of a base and an appropriate solvent.
化学反应分析
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The benzotriazole core can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include bases, oxidizing agents, reducing agents, and specific solvents. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzotriazole core can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes, receptors, and other biological molecules, affecting cellular processes and pathways.
相似化合物的比较
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
4-chloro-2,5-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.
5-methyl-1H-1,2,3-benzotriazole: This compound forms the core structure of the target compound and has similar reactivity and applications.
Other benzotriazole derivatives: These compounds share the benzotriazole core and can have similar chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-5-14-13(6-9)17-18-19(14)22(20,21)15-8-10(2)12(16)7-11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYNWMMPJHMUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














